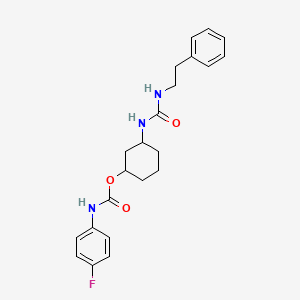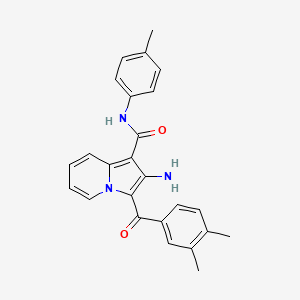![molecular formula C18H23NO B2928721 N-[4-(1-Adamantyl)phenyl]acetamide CAS No. 1459-50-3](/img/structure/B2928721.png)
N-[4-(1-Adamantyl)phenyl]acetamide
Descripción general
Descripción
“N-[4-(1-Adamantyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1459-50-3 . It has a molecular weight of 269.39 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C18H23NO . More detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography, which are not available in the search results.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 269.39 . The compound is sealed in dry storage at room temperature .Aplicaciones Científicas De Investigación
1. Analgesic Properties:
- Adamantyl analogues of paracetamol, related to N-[4-(1-Adamantyl)phenyl]acetamide, have been shown to possess significant analgesic properties. These compounds act as selective TRPA1 channel antagonists, contributing to their analgesic effects, without impacting TRPM8 or TRPV1 channels (Fresno et al., 2014).
2. Antimicrobial and Antiviral Activity:
- N-(1-Adamantyl)acetamide derivatives have been identified as crucial starting compounds in the synthesis of biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activities, being used in the treatment of influenza, herpes, and pneumonia. They are also active components in drugs like midantane for Parkinson’s disease treatment (Khusnutdinov et al., 2011).
3. Antileishmanial Agent:
- An adamantyl-based phenyl sulfonyl acetamide has been evaluated as an antileishmanial agent. This compound showed promising activity against Leishmania amazonensis in vitro and exhibited low toxicity to host cells. However, it did not significantly reduce lesions and parasite load in a cutaneous leishmaniasis mouse model (Santos et al., 2020).
4. Cholinesterase Inhibitory Activities:
- Adamantyl-based ester derivatives have shown potent inhibitory activities against acetylcholinesterase and butyrylcholinesterase. These compounds, especially those with certain electron-withdrawing substituents, demonstrated strong inhibition effects, making them clinically important for treatments of conditions like type 2 diabetes (Kwong et al., 2017).
5. Inhibitors of T-Type Calcium Channels:
- N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives have been identified as inhibitors of T-type calcium channels. These compounds have shown potential in vivo antihypertensive effects in rats, suggesting their utility in cardiovascular disease treatment (Giordanetto et al., 2011).
6. Antitubercular Activity:
- Novel 1,2,3-triazole-adamantylacetamide hybrids have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. These compounds, particularly N-(1-adamantan-1-yl)-2-(4-(phenanthren-2-yl)-1H-1,2,3-triazol-1-yl)acetamide, exhibited promising activity with low toxicity, suggesting their potential as antitubercular agents (Addla et al., 2014).
Safety and Hazards
The safety information available indicates that “N-[4-(1-Adamantyl)phenyl]acetamide” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mecanismo De Acción
Pharmacokinetics
Some properties can be predicted . The compound has a molecular weight of 269.39 , and its water solubility at 25°C is estimated to be 1.736 mg/L . Its log Kow, a measure of lipophilicity, is estimated to be 4.71 , suggesting that it may have good membrane permeability. These properties could potentially impact the compound’s bioavailability.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
Propiedades
IUPAC Name |
N-[4-(1-adamantyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12(20)19-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJQMQNYDNEXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320705 | |
| Record name | N-[4-(1-adamantyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1459-50-3 | |
| Record name | N-[4-(1-adamantyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928642.png)

![(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2928645.png)
![N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B2928646.png)






![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)

![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)
